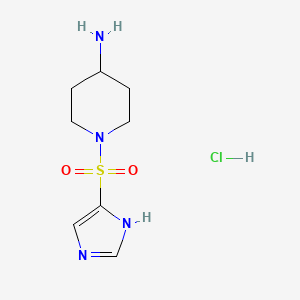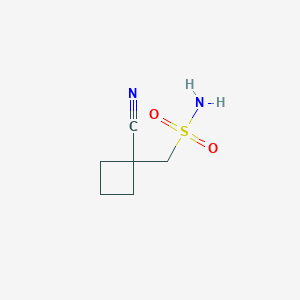![molecular formula C11H12N2S B1490800 (1-(苯并[D]噻唑-2-基)环丙基)甲胺 CAS No. 1482040-49-2](/img/structure/B1490800.png)
(1-(苯并[D]噻唑-2-基)环丙基)甲胺
描述
(1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine is a useful research compound. Its molecular formula is C11H12N2S and its molecular weight is 204.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
农药研究
苯并噻唑衍生物,例如(1-(苯并[D]噻唑-2-基)环丙基)甲胺,已被发现表现出广泛的生物学效应,这在农药开发中具有重要意义。 它们已显示出杀虫 , 杀菌 , 抗病毒 , 除草 , 和植物生长调节活性 .
镇痛和抗炎应用
噻唑化合物已显示出显着的镇痛和抗炎活性,使其在药物化学中成为开发新型治疗剂的宝贵工具 .
抗癌研究
合成方法的最新进展导致了新的基于苯并噻唑的化合物,这些化合物具有作为抗癌剂的潜力。 这些化合物正在被探索以用于治疗各种类型的癌症的疗效 .
抗帕金森病药物
苯并噻唑衍生物已被设计和合成,旨在发现新的抗帕金森病药物。 这些化合物在帕金森病模型中评估其药理学特征,例如氟哌啶醇诱导的僵直和小鼠的氧化应激 .
生物活性研究
某些苯并噻唑衍生物已被合成和表征其生物活性。 研究包括评估这些化合物作为各种生物系统中治疗剂的潜力 .
作用机制
Target of Action
The primary targets of (1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane and prostaglandins .
Mode of Action
(1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane and prostaglandins, which are involved in inflammation and pain signaling .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins and thromboxanes . By inhibiting COX enzymes, (1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine reduces the production of these molecules, thereby affecting the downstream effects of inflammation and pain signaling .
Result of Action
The molecular and cellular effects of (1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine’s action primarily involve the reduction of inflammation and pain . By inhibiting the COX enzymes, the compound decreases the production of prostaglandins and thromboxanes, which are key players in inflammation and pain signaling .
生化分析
Biochemical Properties
(1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to exhibit antibacterial activity, suggesting its interaction with bacterial enzymes and proteins . The nature of these interactions often involves binding to active sites or altering the conformation of the target biomolecules, thereby inhibiting or enhancing their activity.
Cellular Effects
The effects of (1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses, thereby modulating the cellular response to inflammation . Additionally, it can alter metabolic pathways within cells, impacting the overall cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of (1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. It can inhibit enzyme activity by binding to the active site or induce conformational changes that enhance enzyme function . Furthermore, (1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Dosage Effects in Animal Models
The effects of (1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antibacterial activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects are often observed, where a specific dosage range produces the desired therapeutic effects without causing significant toxicity.
属性
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)cyclopropyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c12-7-11(5-6-11)10-13-8-3-1-2-4-9(8)14-10/h1-4H,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXFPOLZRHQMIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


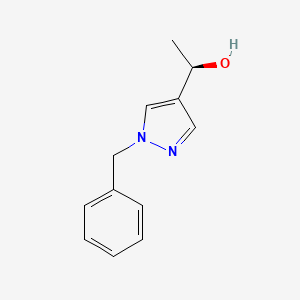
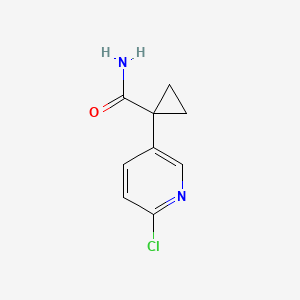
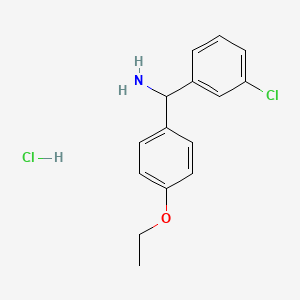
![{[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine](/img/structure/B1490720.png)
![{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1490721.png)
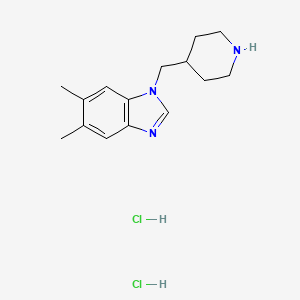
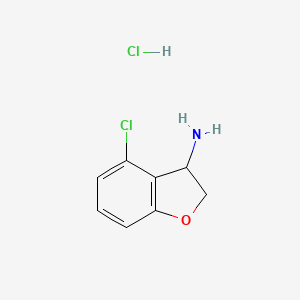
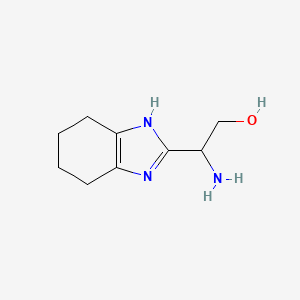
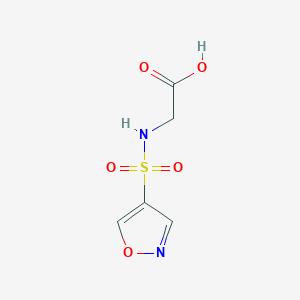
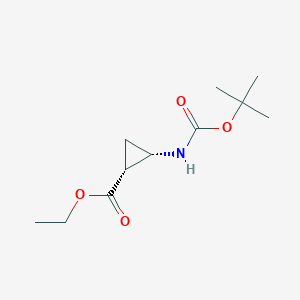
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1490733.png)
